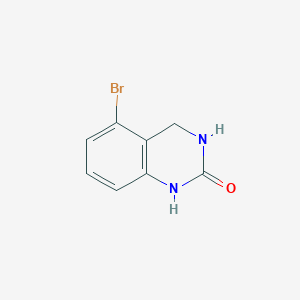

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

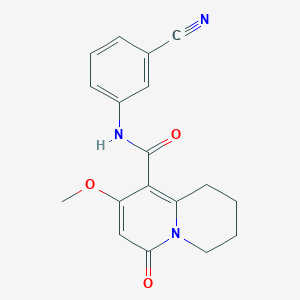

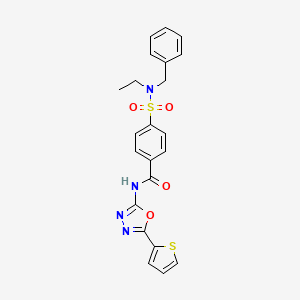

“tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3. It has a molecular weight of 310.19 . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H14BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 .Applications De Recherche Scientifique

Synthesis of Annulated γ-Carbolines

Research by Zhang and Larock (2002, 2003) showcases the use of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate in the synthesis of annulated γ-carbolines via palladium-catalyzed intramolecular iminoannulation. These compounds are significant due to their potential pharmacological activities, including anticancer and neuroprotective effects. The process yields various γ-carboline derivatives with an additional ring fused across the 4- and 5-positions, demonstrating the versatility of this starting material in complex organic syntheses (Zhang & Larock, 2003).

Spirocyclic Indoline Lactone Synthesis

Hodges et al. (2004) utilized tert-butyl [2-(benzylideneamino)phenyl]acetate, a related compound, in the synthesis of spirocyclic indoline lactones, highlighting the reactivity and utility of tert-butyl indole derivatives in generating complex heterocyclic structures. This work underscores the strategic incorporation of the tert-butyl group in facilitating cyclization reactions, leading to high-yield production of targeted molecules (Hodges, Wang, & Riley, 2004).

Aerobic Oxidation Catalysis

Shen et al. (2012) explored the role of a similar tert-butyl indole derivative in the selective aerobic oxidation of allylic and benzylic alcohols. This research demonstrates the compound's utility as a catalyst for chemoselective oxidation processes, converting primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds. This catalytic application signifies the compound's importance in organic synthesis, particularly in the selective oxidation of sensitive molecules (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Crystal Structure Analysis

Thenmozhi et al. (2009) provided detailed crystallographic analysis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a structurally related compound. The study offers insights into the molecular geometry and hydrogen bonding patterns, emphasizing the importance of such derivatives in structural chemistry and material science. Understanding the crystal structure of these compounds aids in the design and development of new materials with tailored properties (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).

Orientations Futures

The future directions for research on “tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” and similar indole derivatives could include exploring their potential applications in medicinal chemistry, given the known biological activities of indole derivatives . Additionally, developing novel synthesis methods for these compounds could also be a valuable area of research .

Mécanisme D'action

Target of Action

Tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, also known as 3-Bromo-2-formyl-indole-1-carboxylic acid tert-butyl ester, is an indole derivative. Indole derivatives are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways, leading to diverse downstream effects .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-2-formylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUJYOOIXPUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)